

fosinoprilat active metabolite pharmacokinetics

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Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

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Pharmacokinetic Parameters of Fosinoprilat

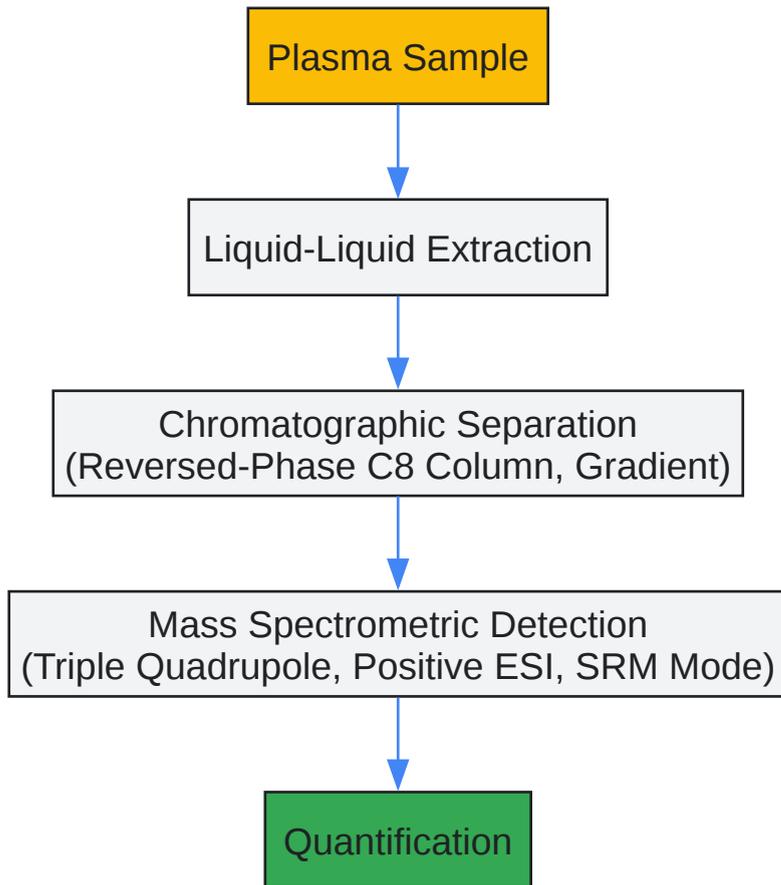
Parameter	Value	Comments & References
Bioavailability	30-36% (of oral fosinopril)	Bioavailability is for the prodrug fosinopril; fosinoprilat is the active metabolite formed after absorption [1].
Time to Peak (T~max~)	~3 hours	Time to reach peak plasma concentration after oral administration of fosinopril [2] [1].
Plasma Protein Binding	>99% (89-99.8%)	High binding to plasma proteins [2] [1].
Volume of Distribution	~10 L	Suggests limited distribution beyond the plasma and extracellular fluid [1].
Plasma Half-Life	11.5 - 12 hours	Allows for once-daily dosing [1].

| **Route of Elimination** | Renal: ~44% Hepatobiliary: ~46% | Dual and compensatory routes of excretion [1].

| **Clearance** | 26-39 mL/min (Whole Body) | Renal clearance is 16-20 mL/kg/hr [1]. |

Analytical Method for Simultaneous Quantification

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can simultaneously determine fosinopril and fosinoprilat concentrations in human plasma for pharmacokinetic studies [3]. The following diagram illustrates the experimental workflow:



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Experimental workflow for LC-MS/MS quantification of fosinopril and fosinoprilat in human plasma.

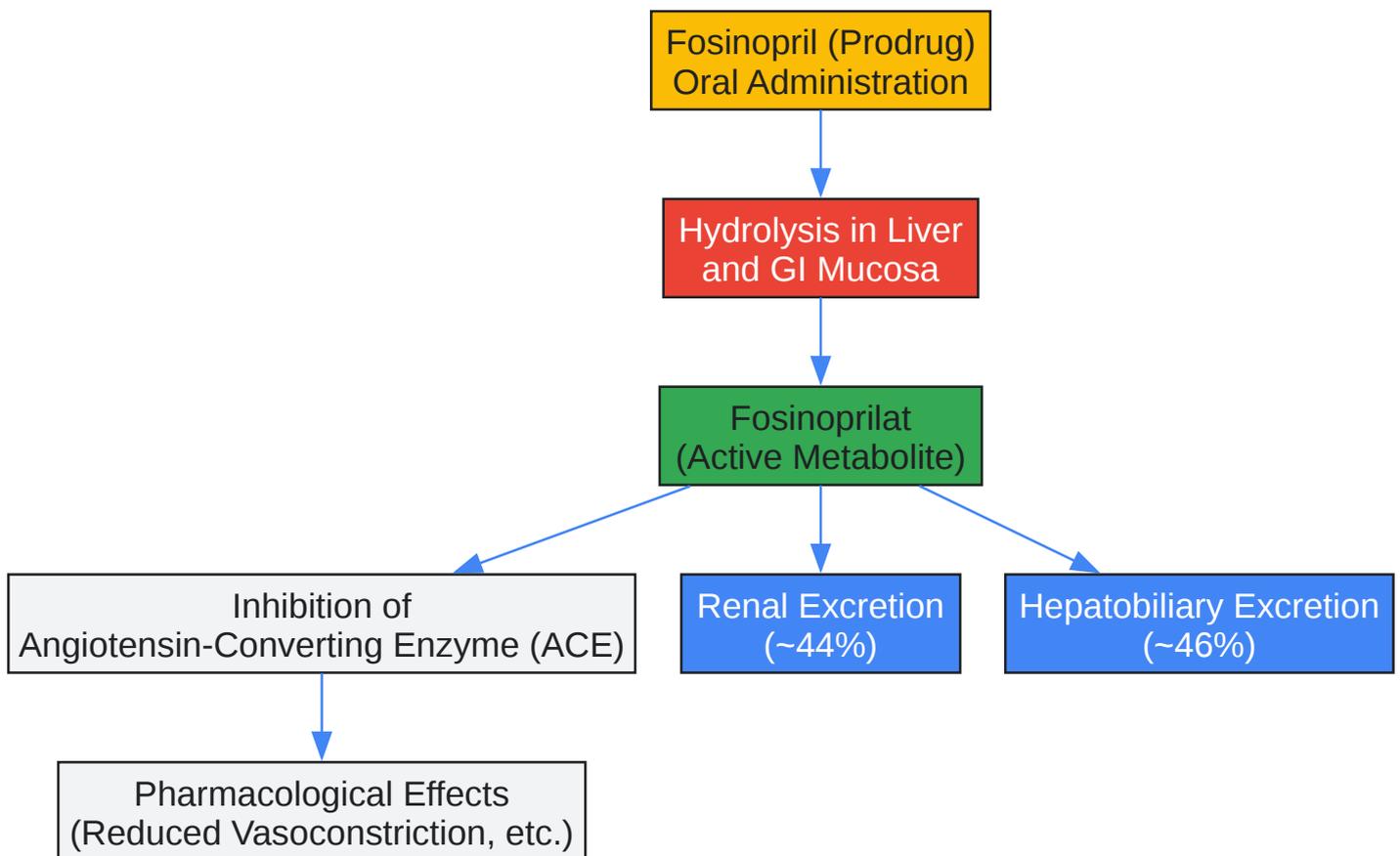
Key Methodological Details [3]:

- **Sample Preparation:** Analytes are extracted from plasma using **liquid-liquid extraction**.
- **Chromatography:** Separation is achieved on a reversed-phase **C8 column** using a **gradient elution** procedure to resolve fosinopril and fosinoprilat.
- **Detection:** The analytes and internal standard (zaleplon) are detected using **positive electrospray ionization (ESI)** in the **Selected Reaction Monitoring (SRM)** mode, which provides high sensitivity and selectivity.
- **Assay Performance:**
 - **Linearity:** The method is linear from **0.1–15.0 ng/mL for fosinopril** and **1.0–700.0 ng/mL for fosinoprilat**.

- **Sensitivity:** The lower limit of quantification (LLOQ) is **0.1 ng/mL for fosinopril** and **1.0 ng/mL for fosinoprilat**.
- **Precision & Accuracy:** The within- and between-batch precision (RSD%) and accuracy were found to be acceptable during validation.

Clinical Pharmacology and Dosing Implications

The diagram below outlines the metabolic pathway and dual elimination of fosinopril.



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Metabolic activation and dual elimination pathway of fosinopril.

- **Mechanism of Action:** Fosinoprilat competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to **decreased aldosterone concentrations** and **reduced systemic vasoconstriction** [2] [4] [1].
- **Dosing in Special Populations:**

- **Renal Impairment:** Unlike other ACE inhibitors like enalapril and lisinopril, fosinoprilat demonstrates **less accumulation** in patients with renal dysfunction. As impaired renal function is compensated by increased hepatobiliary clearance, **dosage adjustment is typically not required** in patients with any degree of renal impairment, including end-stage renal disease [5] [2] [1].
- **Hepatic Impairment:** Fosinopril should be used with caution. The American Association for the Study of Liver Diseases (AASLD) advises against administering ACE inhibitors in patients with cirrhosis and ascites [2].

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